molecular formula C17H20ClNO2 B2522790 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride CAS No. 1779134-71-2

3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride

Cat. No. B2522790
CAS RN: 1779134-71-2
M. Wt: 305.8
InChI Key: TUVOINDLEQCSCZ-UHFFFAOYSA-N
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Description

The compound 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride is a chemical entity that appears to be a derivative of naphthalene with a cyclopropyl and an amino propanoic acid moiety. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related naphthalene derivatives, which can be useful for understanding the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex, involving multiple steps and various reagents. In the first paper, the authors describe the conversion of 1-[o-(1-alkynyl)phenyl]cyclopropanols into 2,3-dihydro-1-naphthalenone derivatives through the heating of their hexacarbonyldicobalt complexes in 2-propanol . Additionally, an isomerization-cyclization reaction is mentioned, which yields 3a,4-dihydro-3H-cyclopenta[a]inden-2-one derivatives . These reactions suggest that the synthesis of related compounds, such as 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride, might involve similar cyclization and complexation steps.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of the naphthalene moiety, which is a polycyclic aromatic hydrocarbon. The papers provided do not directly analyze the molecular structure of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride, but they do discuss the structural confirmation of related compounds using high-resolution mass spectrometry, 1H NMR, 13C NMR, and infrared spectroscopy . These techniques could be applied to determine the structure of the compound , ensuring the correct placement of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives can be quite diverse. The second paper describes the synthesis of novel 4-aryl-2-amino-6-(naphthalene-1-yl)-3-cyanopyridine derivatives using a three-component domino reaction under microwave irradiation . This indicates that naphthalene derivatives can participate in multi-component reactions, which could be relevant for the synthesis of 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride. The reactivity of the cyclopropyl group and the amino propanoic acid moiety would also be important to consider in the context of potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can vary widely depending on their specific functional groups and molecular structure. The second paper reports that the synthesized naphthalene derivatives exhibit good fluorescence intensity when excited by visible light at a wavelength of 416 nm . This suggests that the compound 3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride might also display fluorescent properties, which could be of interest for applications in organic electronics or as fluorescent probes. The solubility, melting point, and stability of the compound would also be key physical and chemical properties to investigate.

Scientific Research Applications

Fluorescent Derivatization of Amino Acids

3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally related to the subject chemical, has been evaluated for its applicability as a fluorescent derivatising agent for amino acids. This approach aims to enhance the fluorescence properties of amino acid derivatives for biological assays. The derivatives exhibit strong fluorescence with significant quantum yields, making them preferable for use in biological assays and fluorescence microscopy (Frade et al., 2007).

Synthesis of Polycyclic Compounds

Research into the synthesis of polycyclic compounds has shown that compounds like 1H-cyclopropa[b]naphthalene, which shares structural motifs with the subject compound, undergo reactions that afford insertion-products and contribute to the development of new synthetic methodologies for complex organic molecules (Durucasu et al., 1991).

Receptor Agonist Research

Derivatives of cyclohex-1-enecarboxylic acid containing naphthalen-2-yl groups, similar to the chemical of interest, have been explored as agonists for hydroxyl-carboxylic acid (HCA) receptors. This research contributes to understanding the activation of HCA receptors, which is crucial for metabolic and inflammatory processes (Bobiļeva et al., 2014).

Material Science Applications

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, related to the chemical , have been synthesized and investigated for their solid-state properties and potential in colorimetric sensing of fluoride ions. This research highlights the utility of such compounds in developing new materials for chemical sensing and detection (Younes et al., 2020).

Antiviral Activities

Studies on 3-(Naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives have explored their potential antiviral activities, particularly against H5N1 avian influenza virus. Although the specific compound is not directly mentioned, the research on structurally related naphthalene derivatives contributes to the broader understanding of antiviral drug development (Flefel et al., 2014).

properties

IUPAC Name

3-[cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c19-17(20)10-11-18(15-8-9-15)12-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,15H,8-12H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVOINDLEQCSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC(=O)O)CC2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride

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